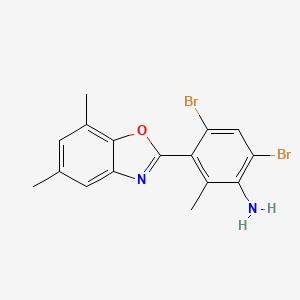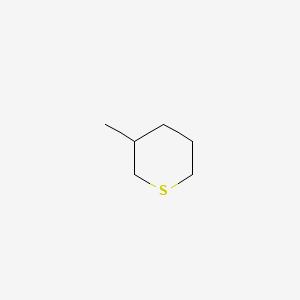
3-Methylthiacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylthiacyclohexane is a chemical compound with the molecular formula C₆H₁₂S. It is a cyclic compound featuring a sulfur atom and a methyl group attached to a cyclohexane ring. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylthiacyclohexane can be synthesized through several methods, including:
Thiol-ene Reaction: This involves the reaction of cyclohexene with methanethiol in the presence of a radical initiator.
Hydrothiolation of Alkenes: Cyclohexene can be hydrothiolated using methanethiol under acidic conditions.
Reduction of Thioketones: The reduction of 3-methylthioketone using reducing agents like lithium aluminum hydride (LiAlH₄) can yield this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale thiol-ene reactions or hydrothiolation processes, often employing continuous flow reactors to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiacyclohexane undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can produce thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Utilizing nucleophiles like amines or halides under appropriate conditions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiol Derivatives: Produced through reduction reactions.
Sulfur-Containing Compounds: Formed via nucleophilic substitution reactions.
Scientific Research Applications
3-Methylthiacyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
3-Methylthiacyclohexane is similar to other sulfur-containing cyclic compounds, such as thiophenes and thiazoles. its unique structure, with the sulfur atom incorporated into a cyclohexane ring, sets it apart. This structural difference can lead to distinct reactivity and biological activity compared to its counterparts.
Comparison with Similar Compounds
Thiophenes: Sulfur-containing heterocyclic compounds.
Thiazoles: Heterocyclic compounds containing both sulfur and nitrogen atoms.
Sulfur-containing Alkenes: Compounds with sulfur atoms in alkene structures.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
5258-50-4 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
3-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3 |
InChI Key |
WTPRCAYZVQKROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-1-methyl-1,3,3A,4,5,9B-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester](/img/structure/B15349578.png)
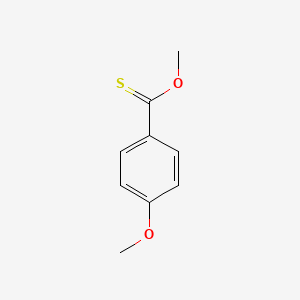
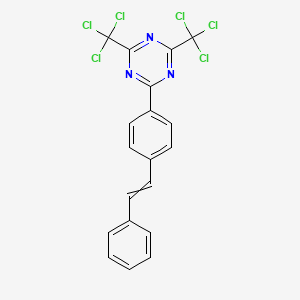
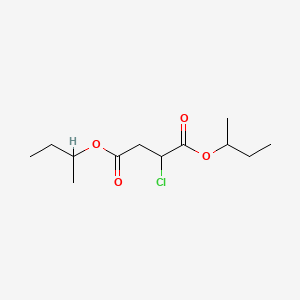
![N-[4-(aminooxymethyl)pyridin-2-yl]acetamide](/img/structure/B15349605.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B15349612.png)

![Bis[(dimethylamino)methyl]phenol](/img/structure/B15349622.png)
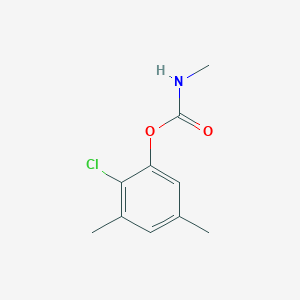
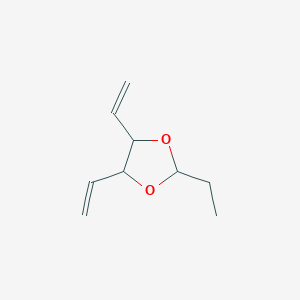
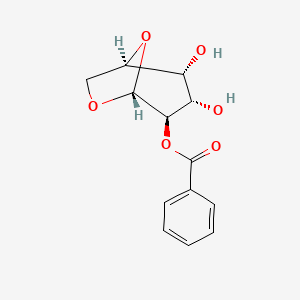
![7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15349634.png)
![2-[4-[4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-YL]pyrimidin-2-YL]piperazin-1-YL]ethanol](/img/structure/B15349636.png)
